

Molecular structure and weight of 4-Methylthiazole-2-carboxylic acid

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carboxylic acid

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An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **4-Methylthiazole-2-carboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols for related compounds, and discusses the known biological activities of similar molecular structures.

Physicochemical Properties

4-Methylthiazole-2-carboxylic acid is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₂ S	[1]
Molecular Weight	143.16 g/mol	[1]
Appearance	Solid	
SMILES String	CC1=CSC(C(O)=O)=N1	
InChI Key	GNGDWDFLILPTKL-UHFFFAOYSA-N	
CAS Number	14542-16-6	[1]

Molecular Structure

The molecular structure of **4-Methylthiazole-2-carboxylic acid** consists of a five-membered thiazole ring, which is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Caption: Molecular structure of **4-Methylthiazole-2-carboxylic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Methylthiazole-2-carboxylic acid** are not readily available in the reviewed literature. However, protocols for the synthesis of the closely related isomer, 4-methylthiazole-5-carboxylic acid, have been documented. The following is a representative procedure.

Synthesis of Ethyl 4-Methylthiazole-5-carboxylate

A common precursor for thiazole carboxylic acids is the corresponding ethyl ester. A one-pot synthesis for a related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been described and can be adapted. A general procedure for the synthesis of 4-methylthiazole-5-carboxylic acid involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.[2]

- Reaction: In a 10 L glass reactor under a nitrogen atmosphere, 1 mole of phosphorus pentasulfide (P_4S_{10}) is suspended in 6 kg of ethylene glycol dimethyl ether.[2]
- Addition of Formamide: While stirring, 5 moles of formamide are added dropwise over a period of 2 hours.[2]
- Addition of Ethyl 2-chloroacetoacetate: Subsequently, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction is allowed to proceed at room temperature for 6 to 8 hours.[2]
- Workup: After the reaction is complete, the mixture is cooled to $10^{\circ}C$, and the resulting white solid product is collected by filtration. This solid is then dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.[2]
- Purification: Filtration at $0-5^{\circ}C$ yields ethyl 4-methylthiazole-5-carboxylate as a white solid.[2]

Hydrolysis to 4-Methylthiazole-5-carboxylic acid

The ester can then be hydrolyzed to the carboxylic acid using standard procedures, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Spectroscopic Characterization (Expected)

While specific spectroscopic data for **4-Methylthiazole-2-carboxylic acid** is not provided in the search results, the expected spectral characteristics can be inferred based on its structure.

1H NMR Spectroscopy:

- Methyl Protons: A singlet corresponding to the methyl group (CH_3) protons, likely in the range of 2.0-2.5 ppm.
- Thiazole Proton: A singlet for the proton on the thiazole ring at the 5-position.
- Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm).[3][4]

^{13}C NMR Spectroscopy:

- Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[3][5]
- Thiazole Ring Carbons: Signals for the carbons of the thiazole ring.
- Methyl Carbon: A signal for the methyl group carbon.

Infrared (IR) Spectroscopy:

- O-H Stretch: A very broad absorption band for the carboxylic acid O-H stretch, typically in the region of 3300-2500 cm^{-1} . [3][6]
- C=O Stretch: A strong, sharp absorption for the carbonyl group (C=O) stretch, expected around 1760-1690 cm^{-1} . [3][6]
- C-O Stretch: A stretching vibration for the C-O bond. [6]
- C=N Stretch: A characteristic stretching vibration for the C=N bond within the thiazole ring. [7]

Mass Spectrometry:

- Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (143.16 g/mol).
- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of CO_2 (44 Da) and H_2O (18 Da). [8]

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity and signaling pathway involvement of **4-Methylthiazole-2-carboxylic acid** itself. However, the thiazole nucleus is a common scaffold in medicinal chemistry, and derivatives of related thiazole carboxylic acids have shown a range of biological activities.

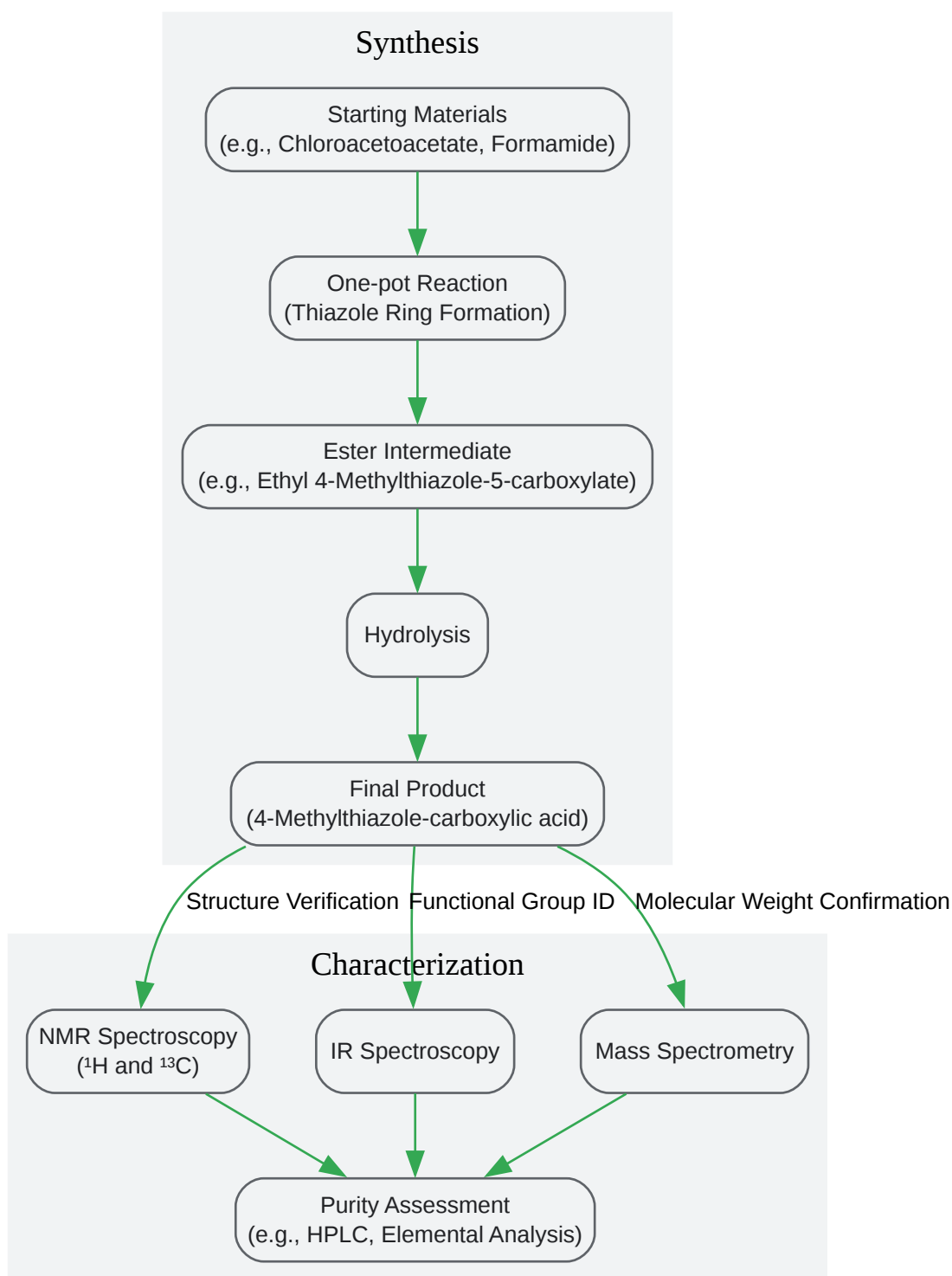
- Antimicrobial and Anticancer Potential: Thiazole derivatives are recognized for their potential as antimicrobial and anticancer agents. [1] Studies on various 2-aminothiazole derivatives have highlighted their broad biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. [9]

- **Metabolic Disorders:** Derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been investigated for their therapeutic potential in metabolic disorders. For instance, a novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models, suggesting a role in managing metabolic diseases.[\[1\]](#)[\[10\]](#)
- **Antitumor Activity:** Phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential antitumor drugs, with some compounds showing high antiproliferative potency against human leukemia cells.[\[11\]](#)

Given the biological relevance of the thiazole ring and carboxylic acid functional group, **4-Methylthiazole-2-carboxylic acid** represents a valuable building block for the synthesis of novel bioactive molecules.[\[1\]](#) Further research is warranted to elucidate its specific biological functions and potential therapeutic applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a thiazole carboxylic acid, based on the available information for related compounds.



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Caption: General workflow for synthesis and characterization.

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